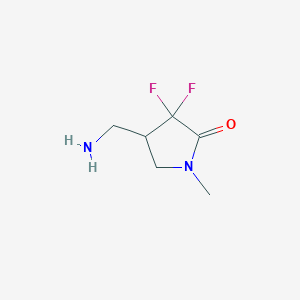
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group and two fluorine atoms attached to a pyrrolidinone ring
Preparation Methods
The synthesis of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one can be compared with similar compounds such as:
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one: This compound also contains an aminomethyl group but differs in its core structure and applications.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another compound with an aminomethyl group, used in different contexts such as drug development.
4-(Aminomethyl)indole: Known for its use in the synthesis of dopamine receptor antagonists and other high-affinity ligands.
The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct chemical properties and enhance its potential in various applications.
Properties
Molecular Formula |
C6H10F2N2O |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
4-(aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c1-10-3-4(2-9)6(7,8)5(10)11/h4H,2-3,9H2,1H3 |
InChI Key |
WICNCKPAKBRXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1=O)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
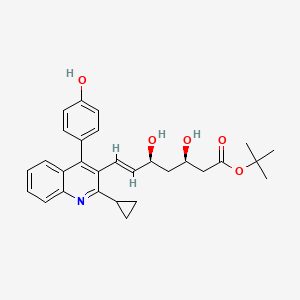
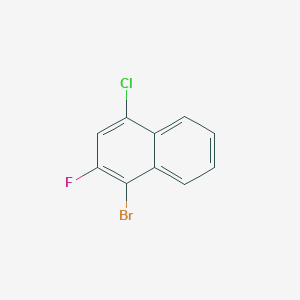
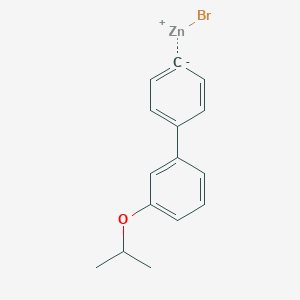
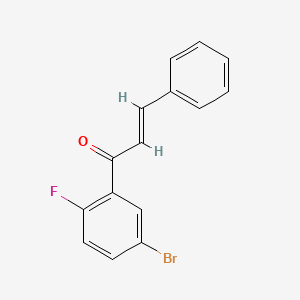


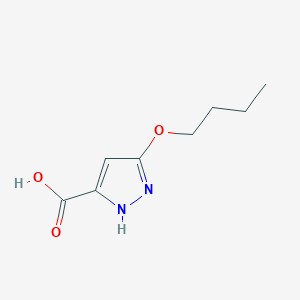
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
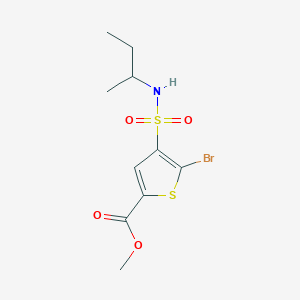
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
